Cas no 898755-36-7 (4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Chemical and Physical Properties
Names and Identifiers
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- 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-HEPTYLBUTYROPHENONE
- 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one
- LogP
- 898755-36-7
- AKOS016023265
- DTXSID50645985
- MFCD03844282
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
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- MDL: MFCD03844282
- Inchi: 1S/C23H36O3/c1-4-5-6-7-8-10-19-13-15-20(16-14-19)21(24)11-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3
- InChI Key: FEVRIVHKMHDTPV-UHFFFAOYSA-N
- SMILES: O1C(CCCC(C2C=CC(=CC=2)CCCCCCC)=O)OCC(C)(C)C1
Computed Properties
- Exact Mass: 360.26600
- Monoisotopic Mass: 360.26644501Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 11
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 5.95160
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208380-2g |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone |
898755-36-7 | 97% | 2g |
£643.00 | 2022-03-01 | |
| Fluorochem | 208380-5g |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone |
898755-36-7 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| TRC | D103435-250mg |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone |
898755-36-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | D103435-500mg |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone |
898755-36-7 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB368363-1 g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone; 97% |
898755-36-7 | 1g |
€568.80 | 2022-03-02 | ||
| abcr | AB368363-2 g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone; 97% |
898755-36-7 | 2g |
€809.20 | 2022-03-02 | ||
| abcr | AB368363-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; . |
898755-36-7 | 97% | 1g |
€778.90 | 2025-04-15 | |
| abcr | AB368363-2g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; . |
898755-36-7 | 97% | 2g |
€1093.90 | 2025-04-15 | |
| abcr | AB368363-5g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone, 97%; . |
898755-36-7 | 97% | 5g |
€2461.60 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620347-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)butan-1-one |
898755-36-7 | 98% | 1g |
¥5082.00 | 2024-04-26 |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Suppliers
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone
Research Briefing on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone (CAS: 898755-36-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone (CAS: 898755-36-7) as a promising compound with potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound, characterized by its unique ketal-protected diol structure, has garnered attention due to its structural similarity to known bioactive molecules. Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its role as a key intermediate in the synthesis of novel liquid crystal materials with potential applications in biomedical imaging. The heptyl chain and butyrophenone moiety contribute to its distinctive physicochemical properties, including enhanced lipid solubility and thermal stability.
In pharmacological research, preliminary in vitro studies (Bioorganic & Medicinal Chemistry Letters, 2024) have shown that derivatives of 898755-36-7 exhibit moderate inhibitory activity against certain kinase enzymes implicated in inflammatory pathways. The 5,5-dimethyl-1,3-dioxane ring system appears to confer conformational rigidity that may enhance target binding specificity, though further structure-activity relationship studies are needed to optimize this property.
From a synthetic chemistry perspective, recent methodological improvements (Tetrahedron Letters, 2023) have reported a more efficient three-step synthesis route starting from commercially available 4'-heptylacetophenone, achieving an overall yield of 68% with excellent enantioselectivity. This advancement significantly enhances the compound's accessibility for further biological evaluation.
Current challenges in the development of 898755-36-7 derivatives include improving their metabolic stability and reducing potential off-target effects. Collaborative research between academic and industrial groups (as reported in ACS Medicinal Chemistry Letters, 2024) is exploring structural modifications to address these limitations while maintaining the core pharmacophore features.
Future research directions emphasize the compound's potential as a scaffold for developing novel therapeutics targeting neurological disorders, given its ability to cross the blood-brain barrier. Upcoming clinical studies are expected to evaluate its safety profile and pharmacokinetic properties in animal models, which will be crucial for determining its translational potential.
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